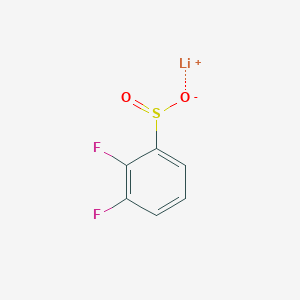

Lithium 2,3-Difluorobenzene sulfinate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;2,3-difluorobenzenesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2S.Li/c7-4-2-1-3-5(6(4)8)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXPSYFSHFHPLZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=C(C(=C1)S(=O)[O-])F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2LiO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of Lithium 2,3 Difluorobenzene Sulfinate

Tactics for Directed Lithiation and Halogen-Metal Exchange in Difluorobenzene Precursors

The regioselective formation of the 2,3-difluorophenyllithium intermediate is the critical first step in the synthesis of lithium 2,3-difluorobenzene sulfinate. This is typically achieved through two primary methods: directed ortho-lithiation and halogen-lithium exchange.

Directed ortho-lithiation (DoM) is a powerful technique for the regioselective deprotonation of aromatic compounds. wikipedia.orgsemanticscholar.orgbaranlab.org The reaction is guided by a directing metalation group (DMG), which is a functional group that coordinates to the lithium atom of an organolithium reagent, such as n-butyllithium, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org This proximity effect, known as the complex-induced proximity effect (CIPE), enhances the kinetic acidity of the ortho-protons, leading to selective lithiation. baranlab.org

In the context of fluorinated arenes, the fluorine atom itself can act as a moderate directing metalation group. semanticscholar.org For 1,2-difluorobenzene (B135520), lithiation with lithium diisopropylamide (LDA) has been shown to selectively occur at the 3-position, leading to the formation of the 2,3-difluorophenyllithium derivative. psu.edu This selectivity is attributed to the directing effect of the fluorine atoms.

The general mechanism for directed ortho-lithiation is outlined below:

Coordination of the organolithium reagent to the DMG.

Deprotonation of the ortho-proton by the alkyl group of the organolithium reagent.

Formation of the aryllithium intermediate.

This intermediate can then be reacted with an appropriate electrophile to introduce a substituent at the ortho position with high regioselectivity. wikipedia.orgsemanticscholar.org

Halogen-lithium exchange is another fundamental method for the preparation of organolithium compounds. wikipedia.org This reaction involves the exchange of a halogen atom (typically bromine or iodine) on an aromatic ring with a lithium atom from an organolithium reagent, most commonly an alkyllithium such as n-butyllithium or tert-butyllithium. wikipedia.orgias.ac.in

The rate of halogen-lithium exchange is dependent on the halogen, following the general trend I > Br > Cl >> F. wikipedia.orgimperial.ac.uk This makes bromo- and iodo-difluorobenzenes ideal precursors for this reaction. For example, the reaction of 1-bromo-2,3-difluorobenzene (B1273032) with an alkyllithium reagent at low temperatures would lead to the formation of 2,3-difluorophenyllithium.

A key advantage of this method is its high regioselectivity, as the lithium atom is introduced at the exact position of the halogen atom. ias.ac.in The reaction is typically very fast, even at low temperatures, which helps to suppress potential side reactions. wikipedia.org

| Precursor | Reagent | Product |

| 1,2-Difluorobenzene | LDA | 2,3-Difluorophenyllithium |

| 1-Bromo-2,3-difluorobenzene | n-Butyllithium | 2,3-Difluorophenyllithium |

The regioselectivity of lithiation can be further controlled by the presence of other directing metalation groups (DMGs) on the aromatic ring. uwindsor.caorganic-chemistry.org DMGs are typically Lewis basic functional groups that can coordinate with the lithium atom of the organolithium reagent. baranlab.org The strength of a DMG influences its ability to direct lithiation.

Relative Strength of Common Directing Metalation Groups

| Strength | Directing Metalation Groups |

| Strong | -CONR₂, -SO₂NR₂, -OCONR₂, -OMOM |

| Moderate | -OR, -NR₂, -F, -CF₃ |

| Weak | -CH₂OH, -CH(OR)₂ |

When multiple DMGs are present on an aromatic ring, the site of lithiation is determined by a combination of factors, including the relative directing ability of the groups and steric effects. baranlab.orguwindsor.ca In the case of difluorobenzenes, the fluorine atoms themselves act as moderate DMGs. semanticscholar.org The presence of a stronger DMG would likely override the directing effect of the fluorine atoms, leading to lithiation ortho to the stronger DMG.

Diverse Sulfination Strategies for the Formation of the Sulfinate Moiety

Once the 2,3-difluorophenyllithium intermediate is generated, the next step is the introduction of the sulfinate group. This is typically achieved by reacting the organolithium compound with a sulfur dioxide equivalent.

The most common method for the synthesis of lithium arenesulfinates is the reaction of an aryllithium intermediate with sulfur dioxide (SO₂). nih.govacs.org The aryllithium acts as a nucleophile, attacking the electrophilic sulfur atom of SO₂. This reaction is typically carried out at low temperatures to prevent side reactions.

Due to the gaseous and toxic nature of sulfur dioxide, solid surrogates have been developed. One of the most widely used is the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO). researchgate.netacs.org DABSO is a stable, crystalline solid that releases SO₂ upon gentle heating or in solution, making it a safer and more convenient alternative. nih.gov The reaction of the organolithium intermediate with DABSO proceeds smoothly to afford the corresponding lithium sulfinate. acs.org

The general reaction is as follows:

ArLi + SO₂ → ArSO₂Li

This method is highly efficient and provides direct access to lithium sulfinates. nih.gov

While the reaction with sulfur dioxide or its surrogates is the most direct route, other methods for the synthesis of sulfinates have been explored.

One such method involves the use of sulfinylamines (R-N=S=O) as reagents. nih.gov Additionally, gold-catalyzed sulfination of aryl boronic acids has been developed, which proceeds through the formation of a sulfinate anion that can be trapped in situ. nih.gov

Another approach involves the oxidation of lithium thiolates. researchgate.net However, this is a two-step process requiring the initial formation of the thiol.

For the specific synthesis of this compound, the direct reaction of 2,3-difluorophenyllithium with a sulfur dioxide equivalent remains the most straightforward and efficient method.

Electrochemical Synthesis Principles for Related Sulfinate Species and Prospective Adaptation for this compound

The synthesis of aryl sulfinates, a class of compounds to which this compound belongs, has been advanced through the application of electrochemical methods. nih.gov These techniques offer a green and efficient alternative to traditional chemical synthesis by replacing harmful oxidants and transition metals with electricity. organic-chemistry.org A notable development is the use of an inexpensive nickel-electrocatalytic protocol for the conversion of aryl halides (iodides and bromides) into aryl sulfinates using sulfur dioxide (SO₂) as the sulfur source. nih.govchemrxiv.org This process operates at room temperature in an undivided cell equipped with graphite (B72142) carbon electrodes under a constant current. nih.govorganic-chemistry.org

The fundamental principle of this electrochemical approach involves a net reductive process. While similar nickel-electrocatalytic reactions like amination or etherification are redox-neutral, sulfinylation requires an external source of reduction. nih.gov Electrochemistry elegantly solves this by using a sacrificial anode, thereby avoiding the need for chemical reductants. nih.gov The mechanism is thought to involve the formation of sulfonyl radicals, which are generated either through direct oxidation or a mediator-assisted pathway, followed by their reaction with the aryl substrate. organic-chemistry.org

For the prospective synthesis of this compound, this electrochemical strategy could be readily adapted. The starting material would likely be 1-bromo-2,3-difluorobenzene or 1-iodo-2,3-difluorobenzene. This precursor would undergo nickel-electrocatalytic sulfinylation with sulfur dioxide. The resulting sulfinate anion could then be treated with a lithium salt to yield the final product, this compound. This method is anticipated to be highly chemoselective and scalable, applicable in both batch and recycle flow settings. nih.govchemrxiv.org

Reaction Condition Optimization and Scalability Assessment

Optimizing reaction conditions is crucial for maximizing yield, ensuring product selectivity, and enabling the successful scale-up of sulfinate synthesis from laboratory to industrial production. numberanalytics.com Key parameters that require careful control include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. numberanalytics.commdpi.comresearchgate.net

The selection of a solvent system is critical as it influences the solubility of reactants and can impact the reaction rate and selectivity. numberanalytics.com In electrochemical syntheses of related sulfone compounds from sodium sulfinates, optimization experiments have demonstrated that a mixed solvent system can significantly improve yields. organic-chemistry.org Specifically, a combination of acetonitrile (B52724) and water has been shown to be effective. organic-chemistry.org The use of water in sulfinate reactions is noted as practical and operationally simple. nih.gov For the synthesis of thiosulfonates from sodium sulfinates, dichloromethane (B109758) has been employed as the solvent. google.com The choice of solvent can also be influenced by the specific sulfonating agent; for instance, sulfonation of naphthalene (B1677914) with chlorosulfonic acid was optimized by selecting a suitable solvent to achieve a high yield. numberanalytics.com Therefore, for the synthesis of this compound, a systematic screening of both single and mixed solvent systems, likely including combinations of organic solvents like acetonitrile with water, would be necessary to determine the optimal medium for reaction efficiency and product purity.

Stoichiometry, the molar ratio of reactants, also directly impacts the yield. mdpi.com An excess of one reactant may be used to drive the reaction to completion, but can also lead to the formation of byproducts through oversulfonation. mdpi.com

Detailed research findings from various sulfonation and sulfinate-related syntheses provide a range of optimal conditions, which can serve as a starting point for optimizing the synthesis of this compound.

| Reaction Type | Optimal Temperature (°C) | Key Stoichiometric Ratio | Notes |

|---|---|---|---|

| Ni-Electrocatalytic Sulfinylation | Room Temperature | Not specified | Enables conversion of aryl halides to sulfinates. nih.gov |

| Gas-Liquid Sulfonation | 52 | SO₃/α-Olefin Molar Ratio = 1.27 | Optimized for α-olefin sulfonate synthesis. mdpi.comresearchgate.net |

| Mannich Reaction with Sulfinate | 90 - 110 | Not specified | Lower temperatures were too slow; higher temperatures reduced yield. nih.gov |

| Sulfation of Steroids | 70 - 95 | 1.5 eq. SO₃-NEt₃ per hydroxyl group | Higher temperatures needed for hindered hydroxyl groups. nih.gov |

| Thiosulfonate Synthesis | 20 - 60 | Not specified | Disproportionation reaction of sodium sulfinate. google.com |

For the synthesis of this compound, an initial approach would likely involve room temperature conditions, following the precedent of Ni-electrocatalytic methods. nih.gov However, systematic optimization would be required, exploring a temperature range from 20°C to potentially higher temperatures around 50-110°C, while carefully monitoring for byproduct formation. mdpi.comnih.gov Similarly, the molar ratio of the 2,3-difluorobenzene halide to the sulfur dioxide source would need to be carefully adjusted to maximize the yield of the desired sulfinate product.

Reactivity Profiles and Mechanistic Pathways of Lithium 2,3 Difluorobenzene Sulfinate

Intrinsic Reactivity Modalities of the Sulfinate Anion

The 2,3-difluorobenzenesulfinate anion possesses a rich and varied reactivity, primarily governed by the nucleophilic character of the sulfur and oxygen atoms and its potential to participate in redox processes.

The sulfinate anion (RSO₂⁻) is an ambident nucleophile, with potential reaction sites at both the sulfur and oxygen atoms. In the context of carbon-carbon bond formation, the sulfur atom typically acts as the primary nucleophilic center. The nucleophilicity of the 2,3-difluorobenzenesulfinate anion is modulated by the electron-withdrawing nature of the two fluorine substituents on the benzene (B151609) ring. These fluorine atoms decrease the electron density on the sulfinate group, which can temper its nucleophilicity compared to non-fluorinated analogues.

While direct, uncatalyzed nucleophilic substitution reactions of the 2,3-difluorobenzenesulfinate anion to form new carbon-sulfur bonds (leading to sulfones) are plausible, they often require activated electrophiles. For instance, in reactions with alkyl halides, the sulfinate can displace the halide to form a sulfone. However, the efficiency of such reactions can be influenced by steric hindrance and the electronic nature of the electrophile. The presence of fluorine atoms on the aromatic ring can impact the reaction rates and yields in these nucleophilic substitution reactions.

It is important to note that in the absence of a transition metal catalyst, the direct application of lithium 2,3-difluorobenzenesulfinate for the formation of carbon-carbon bonds is not a predominant reaction pathway. Its utility in this regard is most prominently realized through transition metal catalysis, where the sulfinate acts as a precursor to a more reactive organometallic species.

The sulfur atom in the 2,3-difluorobenzenesulfinate anion is in the +3 oxidation state, making it susceptible to both oxidation and reduction. This redox activity is a key feature of its chemistry.

In the presence of an oxidizing agent, the sulfinate can be oxidized to a sulfonyl radical (RSO₂•) or further to a sulfonate (RSO₃⁻). The generation of sulfonyl radicals is a pivotal step in various radical-mediated transformations. These radicals can participate in addition reactions to alkenes and alkynes, or in coupling reactions.

Conversely, the sulfinate anion can be involved in reductive processes. In the context of transition metal catalysis, the sulfinate can undergo desulfinylation, where sulfur dioxide (SO₂) is extruded, and the aryl group is transferred to the metal center. This process involves a formal reduction of the aryl moiety, which can then participate in reductive elimination to form a new carbon-carbon bond. The stability of the 2,3-difluorophenyl radical or anion formed during such processes will be influenced by the fluorine substituents.

Transition Metal-Catalyzed Coupling Reactions Employing Lithium 2,3-Difluorobenzene Sulfinate

Lithium 2,3-difluorobenzenesulfinate is a valuable reagent in transition metal-catalyzed cross-coupling reactions, serving as a source of the 2,3-difluorophenyl group. The general mechanism often involves an initial reaction of the sulfinate with the metal catalyst, followed by extrusion of SO₂ to generate an organometallic intermediate that then participates in the catalytic cycle.

Palladium catalysis is a cornerstone of modern organic synthesis, and arylsulfinates have emerged as effective coupling partners in various palladium-catalyzed reactions. For lithium 2,3-difluorobenzenesulfinate, these reactions typically proceed via a desulfinylative pathway.

In Suzuki-Miyaura-like couplings, lithium 2,3-difluorobenzenesulfinate can be used in place of an organoboron reagent. The catalytic cycle would likely involve the oxidative addition of an aryl halide to a Pd(0) species, followed by reaction with the sulfinate salt. Subsequent extrusion of SO₂ would generate a diorganopalladium(II) intermediate, which then undergoes reductive elimination to furnish the biaryl product and regenerate the Pd(0) catalyst. The presence of electron-withdrawing fluorine atoms on the sulfinate can influence the rate of transmetalation and reductive elimination steps.

Heck-type reactions involving the coupling of lithium 2,3-difluorobenzenesulfinate with alkenes are also conceivable. In such a reaction, a palladium(II) intermediate, formed after the desulfinylation step, could undergo migratory insertion with the alkene, followed by β-hydride elimination to yield the arylated alkene product.

Stille-like couplings, which traditionally use organotin reagents, can also be mimicked using sulfinates. The key step would be the transfer of the 2,3-difluorophenyl group from the sulfinate to the palladium center, again via a desulfinylative process, before coupling with an organohalide.

A common side reaction in these palladium-catalyzed processes is the formation of homocoupled biaryl products. This can arise from the reaction of two sulfinate-derived organopalladium intermediates.

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Potential Product | Key Mechanistic Steps |

|---|---|---|---|

| Suzuki-Miyaura Analogue | Aryl Halide (Ar-X) | 2,3-Difluorobiphenyl Derivative | Oxidative Addition, Desulfinylative Aryl Transfer, Reductive Elimination |

| Heck Analogue | Alkene (R-CH=CH₂) | Arylated Alkene | Desulfinylative Aryl Transfer, Migratory Insertion, β-Hydride Elimination |

| Stille Analogue | Organohalide (R-X) | 2,3-Difluoro-substituted Arene/Alkene | Desulfinylative Aryl Transfer, Transmetalation-like Step, Reductive Elimination |

Nickel catalysis offers a cost-effective and often complementary alternative to palladium. Nickel catalysts are known to participate in similar cross-coupling reactions, often with different reactivity and selectivity profiles. The use of lithium 2,3-difluorobenzenesulfinate in nickel-catalyzed reactions would also likely proceed through a desulfinylative mechanism.

Nickel's ability to engage in single-electron transfer (SET) pathways can open up different mechanistic possibilities compared to palladium. A Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycle could be operative. In a hypothetical nickel-catalyzed coupling, a low-valent nickel species could react with the sulfinate, leading to the formation of a 2,3-difluorophenylnickel intermediate after SO₂ extrusion. This intermediate could then react with an electrophilic coupling partner. The higher reactivity of organonickel intermediates might allow for the coupling of less reactive electrophiles. researchgate.net

Iron catalysis is an attractive area of research due to the low cost and low toxicity of iron. Iron-catalyzed cross-coupling reactions often involve radical pathways. The reaction of lithium 2,3-difluorobenzenesulfinate with an iron catalyst could generate a 2,3-difluorophenyl radical via a SET process and subsequent SO₂ extrusion. This aryl radical could then be trapped by a suitable coupling partner.

For example, in an iron-catalyzed Kumada-type coupling, an organomagnesium reagent would react with an aryl halide. While not a direct use of the sulfinate as a primary coupling partner, related iron-catalyzed reactions involving sulfonyl chlorides suggest the feasibility of engaging sulfur-based functional groups in iron catalysis. An alternative pathway could involve the direct reaction of the sulfinate with a low-valent iron species to form an organoiron intermediate. cas.cn

Table 2: Overview of Transition Metal-Catalyzed Reactions

| Metal Catalyst | Plausible Mechanistic Feature | Potential Advantages |

|---|---|---|

| Palladium | Well-defined Pd(0)/Pd(II) catalytic cycles; Desulfinylative aryl transfer. | Broad substrate scope and high functional group tolerance. |

| Nickel | Access to multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)); Potential for SET mechanisms. researchgate.net | Cost-effective; Can couple less reactive electrophiles. |

| Iron | Often involves radical intermediates; SET pathways are common. cas.cn | Abundant, inexpensive, and environmentally benign. |

Strategic Role as a Building Block in Advanced Organic Synthesis

Lithium 2,3-difluorobenzenesulfinate serves as a valuable precursor in the construction of complex fluorinated aromatic compounds. Its utility stems from the sulfinate group's ability to act as a versatile handle for the introduction of various functionalities.

Precursor for Fluorinated Aromatic Compounds with Diverse Functionalities

The primary role of arylsulfinates, including the 2,3-difluoro substituted variant, is as a precursor for the synthesis of sulfones and other sulfur-containing aromatic compounds. The C-S bond formation is a key transformation, often achieved through cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms in Lithium 2,3-difluorobenzenesulfinate can enhance the reactivity of the sulfinate group in certain coupling reactions.

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Class |

| Sulfonylation | Aryl Halides | Palladium or Copper catalysts | Diaryl Sulfones |

| Sulfonylation | Alkenes/Alkynes | Transition metal catalysts | Vinyl/Alkynyl Sulfones |

| Reductive Coupling | Alkyl Halides | Radical initiators | Alkyl Aryl Sulfones |

These reactions pave the way for the synthesis of a wide array of fluorinated aromatic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. The difluoro substitution pattern is of particular interest as it can modulate the physicochemical properties of the target molecules, such as lipophilicity and metabolic stability.

Stereoselective and Regioselective Transformations

While the sulfinate group itself is not chiral, its reactions can be influenced by chiral catalysts or auxiliaries to achieve stereoselectivity. In reactions involving prochiral substrates, the use of chiral ligands on a metal catalyst can lead to the formation of one enantiomer or diastereomer in excess.

Regioselectivity is a critical aspect when the coupling partner has multiple reactive sites. In the case of substituted aromatic or heteroaromatic coupling partners, the position of the incoming 2,3-difluorophenylsulfonyl group is determined by a combination of electronic and steric factors of both the sulfinate and the substrate, as well as the nature of the catalyst. The ortho-difluoro substitution pattern can exert significant steric hindrance, potentially influencing the regiochemical outcome of the reaction.

| Transformation Type | Key Controlling Factors | Expected Outcome |

| Stereoselective | Chiral ligands, chiral auxiliaries | Enantio- or diastereomerically enriched products |

| Regioselective | Electronic effects of substituents, steric hindrance, catalyst control | Preferential formation of one constitutional isomer |

Fundamental Mechanistic Studies of Chemical Transformations

Understanding the mechanisms of reactions involving Lithium 2,3-difluorobenzenesulfinate is crucial for optimizing reaction conditions and expanding their synthetic scope. These studies often involve a combination of kinetic analysis and the identification of reaction intermediates.

Kinetic and Thermodynamic Aspects of Reaction Pathways

Kinetic studies provide insights into the rate-determining step of a reaction and how the reaction rate is influenced by the concentration of reactants, catalysts, and temperature. For cross-coupling reactions involving arylsulfinates, the oxidative addition of the catalyst to the coupling partner or the transmetalation step is often rate-limiting. The electron-withdrawing fluorine atoms in Lithium 2,3-difluorobenzenesulfinate can affect the electron density at the sulfur atom, which in turn can influence the rates of these elementary steps.

Key Parameters in Mechanistic Studies:

Reaction Order: Determined by varying the concentration of each reactant and observing the effect on the initial reaction rate.

Activation Energy (Ea): Calculated from the temperature dependence of the reaction rate (Arrhenius equation).

Enthalpy (ΔH) and Entropy (ΔS) of Reaction: Determined from calorimetric measurements or variable-temperature equilibrium studies.

Elucidation of Catalytic Cycles and Intermediates

For transition metal-catalyzed reactions, the mechanism is often described by a catalytic cycle. A general cycle for a palladium-catalyzed cross-coupling of an arylsulfinate with an aryl halide involves:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.

Transmetalation: The sulfinate salt coordinates to the palladium center, replacing the halide.

Reductive Elimination: The two organic groups couple and are eliminated from the palladium center, forming the product and regenerating the Pd(0) catalyst.

The identification of intermediates in these cycles can be achieved through spectroscopic techniques such as NMR and X-ray crystallography, providing direct evidence for the proposed mechanism. The specific nature of the 2,3-difluoro substitution can influence the stability and reactivity of these palladium intermediates.

| Catalytic Cycle Step | Description | Influence of 2,3-Difluoro Substitution |

| Oxidative Addition | Insertion of the metal catalyst into the R-X bond. | Generally unaffected as it involves the coupling partner. |

| Transmetalation | Exchange of ligands between the catalyst and the sulfinate. | Electronic effects of fluorine atoms can modulate the nucleophilicity of the sulfinate. |

| Reductive Elimination | Formation of the C-S bond and regeneration of the catalyst. | Steric and electronic effects of the difluorophenyl group can influence the rate of this step. |

Advanced Analytical Techniques for Comprehensive Structural Elucidation and Purity Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignments and Isotopic Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Lithium 2,3-Difluorobenzene sulfinate. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular structure can be constructed.

The aromatic region of the ¹H NMR spectrum for the 2,3-difluorobenzenesulfinate anion is expected to exhibit complex multiplets due to proton-proton (³JHH) and proton-fluorine (JHF) couplings. The three aromatic protons would appear in distinct chemical shift regions, influenced by the electron-withdrawing effects of the fluorine and sulfinate groups.

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts and C-F coupling constants (¹JCF, ²JCF) being diagnostic for the substitution pattern. The carbon directly attached to the sulfur atom of the sulfinate group would be uniquely identifiable.

¹⁹F NMR is particularly informative for fluorinated compounds. For a 2,3-difluoro substitution pattern, two distinct fluorine signals are expected. The chemical shifts and the fluorine-fluorine coupling constant (³JFF) between the adjacent fluorine atoms, as well as couplings to nearby protons, provide definitive evidence for their relative positions on the aromatic ring.

Please note: The following table contains predicted data based on typical values for similar structural motifs, as specific experimental data for this compound is not publicly available.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|

| ¹H | ~7.0 - 7.8 | m (complex multiplets due to H-H and H-F coupling) |

| ¹³C | ~110 - 160 | Signals will appear as doublets or doublet of doublets due to C-F coupling. |

| ¹⁹F | ~ -130 to -160 | d (³JFF ≈ 15-25 Hz) |

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity, a suite of two-dimensional (2D) NMR experiments would be utilized:

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH₂, and CH₃ groups, which would confirm the presence of the three CH groups in the aromatic ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks, helping to identify which protons are adjacent to one another on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the quaternary carbons (including those bonded to fluorine and the sulfinate group) by observing their correlations to nearby protons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of this compound by measuring the mass-to-charge ratio (m/z) with very high precision. This allows for the calculation of a unique molecular formula.

Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing ionic compounds like lithium salts. In negative ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the 2,3-difluorobenzenesulfinate anion [C₆H₃F₂SO₂]⁻. The high resolution of the measurement allows for the differentiation of this species from others with the same nominal mass.

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization method that can be used for this analysis. Similar to ESI, APCI would generate the anionic species [C₆H₃F₂SO₂]⁻ for detection. The choice between ESI and APCI often depends on the specific instrumentation and sample matrix.

Please note: The following table contains calculated theoretical values.

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M-Li]⁻ | C₆H₃F₂O₂S⁻ | 192.9825 |

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are complementary and probe the vibrational modes of the bonds.

For this compound, the key vibrational modes of interest are those associated with the sulfinate group and the difluorinated aromatic ring.

S-O Stretching: The sulfinate group (SO₂) is expected to exhibit strong, characteristic asymmetric and symmetric stretching vibrations in the IR spectrum, typically in the range of 1000-1250 cm⁻¹. These bands are often also visible in the Raman spectrum.

C-F Stretching: The carbon-fluorine bonds will produce strong absorption bands in the IR spectrum, generally found in the 1100-1300 cm⁻¹ region.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

The positions of these bands can be influenced by the ionic interaction between the lithium cation and the sulfinate anion, providing insights into the solid-state structure of the salt.

Please note: The following table presents expected vibrational frequency ranges based on characteristic group frequencies for similar compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-F Stretch | 1100 - 1300 | IR (Strong) |

| S=O Asymmetric Stretch | 1150 - 1250 | IR (Strong) |

| S=O Symmetric Stretch | 1000 - 1100 | IR (Strong), Raman |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. When applied to this compound, the infrared spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational modes would include:

S-O Stretching: The sulfinate group (SO2) would exhibit strong, characteristic asymmetric and symmetric stretching vibrations. For sulfinate salts, these bands are typically observed in the region of 1100-950 cm-1.

C-F Stretching: The carbon-fluorine bonds on the benzene ring would produce strong absorption bands, typically in the 1300-1100 cm-1 region. The exact position would be influenced by the aromatic system.

Aromatic C-C Stretching: The benzene ring itself will have several characteristic stretching vibrations in the 1600-1400 cm-1 range.

C-H Stretching and Bending: Vibrations associated with the aromatic C-H bonds would also be present.

A hypothetical data table for the FTIR analysis is presented below, based on typical ranges for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| Sulfinate (S=O) | 1100 - 1000 | Asymmetric Stretch |

| Sulfinate (S-O) | 1000 - 950 | Symmetric Stretch |

| Aromatic C-F | 1300 - 1100 | Stretch |

| Aromatic C=C | 1600 - 1450 | Ring Stretch |

| Aromatic C-H | 3100 - 3000 | Stretch |

Raman Spectroscopy, including Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy provides complementary information to FTIR, as it detects molecular vibrations that result in a change in polarizability. For this compound, Raman spectroscopy would also be sensitive to the vibrations of the sulfinate group and the substituted benzene ring. Symmetrical vibrations, which may be weak in FTIR, are often strong in Raman spectra.

Surface-Enhanced Raman Spectroscopy (SERS) could be employed to significantly enhance the Raman signal of the molecule by adsorbing it onto a roughened metal surface (typically silver or gold). This would be particularly useful for analyzing very small quantities of the compound or for studying its behavior at interfaces.

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. An XPS analysis of this compound would provide binding energy data for the core electrons of each element present (Li, C, F, O, S).

The chemical shifts in the binding energies would offer insight into the chemical environment of each atom. For instance, the binding energy of the sulfur (S 2p) electrons would be characteristic of a sulfinate group, and the fluorine (F 1s) and carbon (C 1s) spectra would reveal information about the C-F and C-S bonds on the aromatic ring.

A hypothetical data table for XPS analysis is provided below.

| Element | Core Level | Expected Binding Energy (eV) |

| Li | 1s | ~55 |

| C | 1s | ~285 (C-C, C-H), ~286 (C-S), ~288 (C-F) |

| F | 1s | ~688 |

| O | 1s | ~532 |

| S | 2p | ~166 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV light would be expected due to the presence of the aromatic benzene ring. The substitution on the ring (difluoro and sulfinate groups) would influence the wavelength of maximum absorbance (λmax). The spectrum would likely show characteristic π → π* transitions of the aromatic system.

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Identification

Powder X-ray Diffraction (PXRD) is used to characterize the crystalline nature of a bulk sample. The resulting diffraction pattern serves as a "fingerprint" for the crystalline phase. PXRD would be used to confirm the phase purity of a synthesized batch of this compound and to identify any potential polymorphs (different crystalline forms of the same compound).

A hypothetical data table for PXRD analysis would list the diffraction angles (2θ) and their corresponding intensities.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| (hypothetical) | (hypothetical) | (hypothetical) |

| (hypothetical) | (hypothetical) | (hypothetical) |

| (hypothetical) | (hypothetical) | (hypothetical) |

Analysis of Crystal Packing and Intermolecular Interactions

X-ray crystallography would be the definitive technique for determining the crystal system, space group, and precise atomic coordinates. For related compounds like lithium benzenesulfinate, a monoclinic crystal system is observed. vulcanchem.com It is plausible that "this compound" would also adopt a crystalline lattice where the lithium cations are coordinated to the oxygen atoms of the sulfinate group. The presence of the two fluorine atoms on the benzene ring is expected to significantly influence the crystal packing through various non-covalent interactions.

Key intermolecular interactions that would be investigated include:

Ionic Interactions: The primary interaction governing the crystal lattice will be the electrostatic attraction between the lithium cations (Li⁺) and the 2,3-difluorobenzene sulfinate anions (C₆H₃F₂SO₂⁻).

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds may play a role in stabilizing the crystal structure.

Halogen Bonding: The fluorine atoms could participate in halogen bonding (C-F···O or C-F···F), which are increasingly recognized as important directional interactions in crystal engineering.

A detailed crystallographic study would provide precise measurements of bond lengths, bond angles, and torsion angles, offering a complete picture of the molecular conformation and the packing of molecules in the solid state.

Advanced Chromatographic Methods for Purity Assessment and Impurity Identification

Chromatographic techniques are indispensable for assessing the purity of "this compound" and for identifying any potential impurities that may arise from its synthesis or degradation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. A reversed-phase HPLC method would likely be the most suitable approach for analyzing "this compound".

Stationary Phase: A C18 or C8 column would be a common choice, offering good retention and separation of aromatic compounds based on their hydrophobicity.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely be employed to achieve optimal separation of the main compound from any impurities.

Detection: A UV detector set at a wavelength corresponding to the absorbance maximum of the benzene ring (typically around 254 nm) would provide sensitive detection.

This method would allow for the quantification of the main peak corresponding to "this compound" and the detection of any related impurities, such as starting materials, by-products, or degradation products.

Table 1: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table presents a hypothetical HPLC method based on the analysis of similar aromatic sulfinate compounds. Method optimization would be required for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile impurities. While "this compound" itself is a salt and thus non-volatile, GC-MS can be invaluable for detecting volatile organic impurities that may be present in the sample.

Potential impurities that could be detected by GC-MS include:

Residual solvents from the synthesis and purification process.

Volatile starting materials or reagents.

Volatile by-products of the reaction.

Degradation products that are more volatile than the parent compound.

For analysis, the sample would typically be dissolved in a suitable solvent and injected into the GC. The compounds are then separated based on their boiling points and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum that can be used for identification by comparison with spectral libraries.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of "this compound". It can be used for:

Monitoring the progress of a chemical reaction.

Screening for the presence of impurities.

Determining the appropriate solvent system for column chromatography purification.

A typical TLC analysis would involve spotting a solution of the sample onto a silica (B1680970) gel plate and developing it in a chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. The spots can be visualized under UV light. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for qualitative identification.

Thermoanalytical Investigations for Thermal Stability and Phase Transitions

Thermoanalytical techniques are crucial for determining the thermal stability and characterizing the phase transitions of "this compound".

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis would reveal the decomposition temperature of the compound and indicate the presence of any volatile components, such as residual solvent or water of hydration. A typical TGA curve for a stable organic salt would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify phase transitions such as melting, crystallization, and glass transitions. The DSC thermogram would provide information on the melting point of "this compound" and could also reveal any polymorphic transitions.

Table 2: Expected Thermoanalytical Data for a Hypothetical Aromatic Lithium Salt

| Analysis | Parameter | Expected Observation |

| TGA | Onset of Decomposition | > 200 °C |

| Mass Loss at 150 °C | < 1% (indicating absence of solvent) | |

| DSC | Melting Point (Tm) | Sharp endothermic peak |

| Crystallization (Tc) | Exothermic peak upon cooling |

Note: The values in this table are illustrative and based on general knowledge of the thermal behavior of stable organic salts. Actual experimental data would be necessary for a precise characterization of this compound.

Electron Microscopy for Morphological and Microstructural Characterization (e.g., TEM, SEM)

Electron microscopy techniques provide high-resolution imaging of the surface morphology and internal microstructure of solid materials.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography and morphology of the crystalline powder of "this compound". It can provide information on:

Crystal habit (shape) and size distribution.

Surface features such as steps, kinks, and defects.

The degree of agglomeration of the particles.

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM and can be used to investigate the internal microstructure of the crystals. TEM can reveal:

The presence of dislocations, stacking faults, and other crystal lattice defects.

The orientation of crystalline domains in polycrystalline samples.

Nanoscale features and morphology.

These techniques are critical for understanding how the synthesis and processing conditions affect the physical properties of the final product.

Computational and Theoretical Investigations into Lithium 2,3 Difluorobenzene Sulfinate

Quantum Chemical Computations: Electronic Structure and Energetic Landscapes

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictate its reactivity and stability.

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of SEI-forming additives due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net For the 2,3-difluorobenzene sulfinate anion, DFT calculations are employed to determine its ground-state properties, which are crucial for predicting its electrochemical behavior. Key parameters include the optimized molecular geometry (bond lengths and angles), the distribution of electron density, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The LUMO energy is a particularly important descriptor, as it correlates with the reduction potential of the additive; a lower LUMO energy suggests the molecule will be more easily reduced. researchgate.net This is a desired characteristic for an SEI-forming additive, as it should be reduced on the anode surface before the bulk solvent to form a stable passivating layer. nih.gov DFT is also used to calculate the binding energy between the lithium cation and the sulfinate anion, which provides insight into ion pairing and dissociation within the electrolyte. researchgate.net

Table 1: Calculated Ground-State Properties of 2,3-Difluorobenzene Sulfinate Anion (Illustrative DFT Results)

| Property | Calculated Value | Significance |

|---|---|---|

| LUMO Energy | -0.95 eV | Indicates susceptibility to reduction at the anode. |

| HOMO Energy | -7.20 eV | Relates to oxidative stability at the cathode. |

| HOMO-LUMO Gap | 6.25 eV | Correlates with electrochemical stability window. |

| Dipole Moment | 4.8 D | Influences solubility and interactions with solvent molecules. |

| Li+ Binding Energy | -135 kcal/mol | Reflects the strength of the ion pair interaction. |

| C-S Bond Length | 1.80 Å | Provides baseline for analyzing changes upon reduction. |

| S=O Bond Length | 1.51 Å | Provides baseline for analyzing changes upon reduction. |

While DFT is a powerful tool, higher-level ab initio quantum chemistry methods are often used to obtain more accurate energy values and to benchmark the results from different DFT functionals. researchgate.net Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation. scispace.com

These methods are computationally more demanding and are typically reserved for smaller systems or for single-point energy calculations on geometries optimized with DFT. aps.org For Lithium 2,3-Difluorobenzene sulfinate, such high-accuracy calculations would be valuable for validating the predicted reduction potentials and reaction energetics of key decomposition steps, ensuring the reliability of the computational screening process.

Molecular Dynamics Simulations for Solvation Dynamics and Interfacial Modeling

By analyzing the simulation trajectories, key structural properties like the radial distribution function (RDF) and coordination number can be determined. researchgate.netrandallcygan.com The RDF describes the probability of finding one molecule at a certain distance from another, revealing the structure of the Li+ solvation shell. The coordination number quantifies how many solvent molecules or anions are present in the first solvation shell of the Li+ ion. This information is critical for understanding how the additive influences the electrolyte's transport properties. nih.gov

Table 2: Illustrative Li+ Solvation Shell Composition from MD Simulations

(Electrolyte: 1M LiPF6 in EC/DMC with 2% this compound)

| Species in 1st Solvation Shell | Average Coordination Number |

|---|---|

| Ethylene Carbonate (EC) | 3.1 |

| Dimethyl Carbonate (DMC) | 0.8 |

| PF6- Anion | 0.1 |

| 2,3-Difluorobenzene sulfinate Anion | 0.3 |

MD simulations are particularly powerful for modeling the complex processes occurring at the interface between the anode and the electrolyte. nih.gov As this compound is designed to be an SEI former, simulations can track its diffusion towards the anode surface and its subsequent decomposition upon reduction.

These models can provide insights into the initial stages of SEI formation, including the spatial arrangement of decomposition products. The presence of fluorine atoms in the sulfinate additive is expected to lead to the formation of lithium fluoride (B91410) (LiF) within the SEI, a component known to enhance the stability and ionic conductivity of the passivation layer. nih.govresearchgate.net Simulations can help visualize the distribution of LiF and other organic and inorganic decomposition products, contributing to a comprehensive model of the SEI's structure and properties.

Computational Reaction Pathway Elucidation and Transition State Analysis

Understanding how an additive decomposes is key to predicting the composition and effectiveness of the resulting SEI. nih.govresearchgate.net Quantum chemical calculations, primarily using DFT, are employed to map out the potential energy surface of the reduction and decomposition reactions of the 2,3-difluorobenzene sulfinate anion. acs.org

This process involves identifying stable intermediates and, crucially, locating the transition state structures that connect reactants, intermediates, and products. researchgate.net The energy of the transition state determines the activation energy barrier for a particular reaction step. By comparing the activation energies of various possible decomposition pathways (e.g., S-O bond cleavage, C-S bond cleavage, defluorination), researchers can identify the most kinetically favorable reaction mechanism. chemrxiv.org This knowledge is vital for rationally designing additives that decompose into desirable SEI components. researchgate.net

Table 3: Illustrative Calculated Activation Energies for Decomposition Pathways of Reduced 2,3-Difluorobenzene Sulfinate Anion

| Proposed Decomposition Step | Calculated Activation Energy (kcal/mol) | Implication |

|---|---|---|

| S-O Bond Cleavage | 12.5 | A highly probable initial decomposition step. |

| C-S Bond Cleavage | 25.8 | Less likely to occur compared to S-O cleavage. |

| Defluorination (C-F Bond Cleavage) | 18.3 | A plausible secondary reaction leading to LiF formation. |

Theoretical Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry serves as a powerful tool for predicting the spectroscopic signatures of molecules, offering insights that complement and guide experimental work. For a compound like this compound, where experimental data may be scarce, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies are invaluable. These predictions are typically achieved through ab initio and Density Functional Theory (DFT) methods, which can model the electronic structure of the molecule and derive its spectroscopic properties. researchgate.net Such calculations allow for the assignment of experimental spectra, the study of conformational effects, and a deeper understanding of the molecule's structure and bonding.

Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations can predict the NMR chemical shifts for various active nuclei within this compound, including ¹H, ¹³C, ¹⁹F, ⁷Li, and ³³S. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly employed technique within DFT for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived. researchgate.netnih.govresearchgate.net The accuracy of these predictions is highly dependent on the chosen level of theory, including the exchange-correlation functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311++G(d,p), cc-pVTZ). researchgate.netnih.gov

For fluorinated aromatic compounds, DFT calculations have proven to be a reliable tool for predicting ¹⁹F NMR chemical shifts, often achieving a high degree of accuracy when appropriate computational methods are used. nih.govnih.gov Similarly, ¹³C NMR chemical shifts can be predicted with good correlation to experimental data, although deviations can occur, particularly for carbons bonded to heavier atoms like halogens. researchgate.netacs.org

Predicting the chemical shifts for quadrupolar nuclei like ⁷Li and ³³S presents a greater challenge due to their nuclear properties, which often lead to broad lines in experimental spectra. mdpi.comscielo.br However, computational approaches can still provide valuable estimates. For ³³S, DFT calculations have been used to predict chemical shifts for a variety of sulfur-containing compounds, though the low natural abundance and sensitivity of this nucleus make experimental verification difficult. mdpi.comnih.govhuji.ac.il

Below are illustrative tables of predicted ¹³C and ¹⁹F NMR chemical shifts for the 2,3-difluorobenzene sulfinate anion, calculated using a representative DFT method. These values are hypothetical and serve to demonstrate the type of data generated from such computational studies. The numbering of the carbon atoms on the benzene (B151609) ring starts from the carbon attached to the sulfinate group (C1) and proceeds towards the fluorine-substituted carbons (C2, C3).

Table 1: Illustrative Predicted ¹³C NMR Chemical Shifts for the 2,3-Difluorobenzene Sulfinate Anion Calculated at the B3LYP/6-311++G(d,p) level of theory. Chemical shifts are referenced to Tetramethylsilane (TMS).

| Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | 145.2 |

| C2 | 152.8 (¹J_CF ≈ 250 Hz) |

| C3 | 150.5 (¹J_CF ≈ 248 Hz) |

| C4 | 118.0 |

| C5 | 125.7 |

| C6 | 122.3 |

Table 2: Illustrative Predicted ¹⁹F NMR Chemical Shifts for the 2,3-Difluorobenzene Sulfinate Anion Calculated at the B3LYP/6-311++G(d,p) level of theory. Chemical shifts are referenced to CFCl₃.

| Atom | Predicted Chemical Shift (δ, ppm) |

| F (on C2) | -138.5 |

| F (on C3) | -142.1 |

Vibrational Frequencies

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule by calculating its normal modes of vibration. These calculations are typically performed at the same level of theory as the geometry optimization. The resulting vibrational frequencies and their corresponding intensities can be used to generate a theoretical spectrum, which is invaluable for interpreting experimental IR and Raman data. For complex molecules, anharmonicity can affect the accuracy of harmonic frequency calculations, and scaling factors are often applied to improve agreement with experimental results. mdpi.com

For this compound, key vibrational modes would include:

S-O stretching: The sulfinate group (R-SO₂⁻) is expected to show strong, characteristic symmetric and asymmetric stretching vibrations.

C-F stretching: The carbon-fluorine bonds will have strong absorption bands.

Aromatic C=C stretching: The benzene ring will exhibit several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.orgpressbooks.pub

C-H stretching and bending: The aromatic C-H bonds will have stretching vibrations above 3000 cm⁻¹ and out-of-plane bending vibrations that are sensitive to the substitution pattern. vscht.czokstate.edu

C-S stretching: The bond between the aromatic ring and the sulfur atom will also have a characteristic stretching frequency.

The following table presents a selection of illustrative predicted vibrational frequencies for the 2,3-difluorobenzene sulfinate anion. These values are hypothetical and represent the type of information that can be obtained from computational vibrational analysis.

Table 3: Illustrative Predicted Vibrational Frequencies for the 2,3-Difluorobenzene Sulfinate Anion Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Relative Intensity |

| Aromatic C-H Stretch | 3085 | Medium |

| Aromatic C=C Stretch | 1590 | Medium |

| Aromatic C=C Stretch | 1475 | Strong |

| C-F Stretch | 1280 | Strong |

| S=O Asymmetric Stretch | 1150 | Very Strong |

| S=O Symmetric Stretch | 1050 | Strong |

| C-S Stretch | 780 | Medium |

| Aromatic C-H Out-of-Plane Bend | 750 | Strong |

Derivatization Strategies and Selective Functionalization of Lithium 2,3 Difluorobenzene Sulfinate

Transformations of the Sulfinate Functional Group

The sulfinate group is a key reactive center, serving as a precursor to various other sulfur-containing functionalities. Aryl sulfinates are valuable intermediates for creating sulfonyl-derived arenes, which are common motifs in pharmaceuticals and agrochemicals. nih.govacs.org

Conversion to Sulfonyl Chlorides and Sulfonamides

Aryl sulfinates can be readily converted to sulfonyl chlorides, which are themselves important intermediates. nih.gov This transformation is typically achieved through oxidative chlorination. For instance, the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) is a highly reactive system for the direct conversion of related thiol derivatives to their corresponding sulfonyl chlorides. organic-chemistry.org

Once formed, the 2,3-difluorobenzene sulfonyl chloride can be reacted with a wide range of primary and secondary amines to yield the corresponding sulfonamides. nih.gov This amination reaction is generally straightforward. nih.gov A one-pot synthesis of sulfonamides from thiols has been developed by reacting them with amines in the presence of H₂O₂, SOCl₂, and pyridine, a method that could be adapted for sulfinate precursors. organic-chemistry.org

Table 1: Exemplary Reagents for Sulfonamide Synthesis from Sulfonyl Chlorides

| Amine Type | Example Reagent |

|---|---|

| Primary Aliphatic | Methylamine |

| Secondary Aliphatic | Dimethylamine |

| Primary Aromatic | Aniline |

| Secondary Aromatic | N-Methylaniline |

Formation of Sulfonate Esters

Sulfonate esters can be synthesized from the corresponding sulfinate salts. periodicchemistry.com The formation of sulfonic esters generally involves the reaction of a sulfonic acid with an alcohol or a phenol, often in the presence of an acid catalyst. ileechem.com Alcohols can be converted into sulfonate esters by treatment with a sulfonyl chloride and a base. periodicchemistry.com This suggests a two-step pathway from lithium 2,3-difluorobenzene sulfinate: initial conversion to the sulfonyl chloride, followed by reaction with an alcohol or phenol.

These sulfonate esters are excellent leaving groups in nucleophilic substitution reactions due to the resonance stabilization of the resulting sulfonate anion. periodicchemistry.com

Reactions with Organometallic Reagents for Carbon-Sulfur Bond Formation

The sulfinate moiety can react with organometallic reagents to form new carbon-sulfur bonds, leading to the synthesis of sulfones. The addition of organometallic reagents like Grignard or organolithium compounds to a sulfur dioxide surrogate, such as DABSO (the adduct of SO₂ with DABCO), generates metal sulfinates in situ. nih.govacs.org These can then be further functionalized.

A transition-metal-free arylation of lithium, magnesium, and zinc sulfinates with diaryliodonium salts has been described for the synthesis of aryl sulfones. researchgate.net This process involves the preparation of the organometallic reagent, formation of the sulfinate, and subsequent arylation in a one-pot sequence. researchgate.net

Regioselective Functionalization of the Fluorinated Aromatic Core

The 2,3-difluorobenzene ring is susceptible to further functionalization, with the fluorine atoms and the sulfinate group directing the regioselectivity of these reactions.

Further Aromatic Substitution Reactions

The fluorine atoms on the aromatic ring are deactivating groups for electrophilic aromatic substitution, meaning these reactions will be slower than on benzene (B151609). libretexts.org However, they are ortho-, para-directing. libretexts.orglibretexts.org The sulfinate group's directing effect must also be considered. Due to the electron-withdrawing nature of the fluorine atoms, nucleophilic aromatic substitution (SNAAr) is a more likely pathway for functionalization. researchgate.net In such reactions, a nucleophile attacks the aromatic ring, displacing one of the fluorine atoms. The regioselectivity of this substitution is influenced by the positions of the existing substituents.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

|---|---|---|

| -F | Deactivating | Ortho, Para |

Transformations Involving Carbon-Fluorine Bonds

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. rsc.org However, transition metal complexes have been extensively used to mediate the stoichiometric activation of C-F bonds. rsc.org For instance, palladium-catalyzed cross-coupling reactions of difluorobenzene with aryl Grignard reagents can lead to the selective substitution of a fluorine atom. mdpi.com

The activation and transformation of C-F bonds in fluoro-aromatics is a desirable process for generating new organic compounds. mdpi.com While challenging, methods for the catalytic hydrodefluorination of aryl fluorides have been developed, often employing transition metal catalysts like rhodium. rsc.org These reactions typically proceed through an initial C-F activation step. rsc.org

Design Principles for Modulating Reactivity and Stability via Derivatization

The reactivity and stability of this compound, as with other aryl sulfinates, can be strategically modulated through derivatization. Aryl sulfinates are versatile synthetic intermediates, but their inherent characteristics, such as high polarity, hygroscopicity, and limited solubility in organic solvents, can present challenges in their isolation and handling. nih.gov Derivatization into more stable, less polar analogs, often termed "masked sulfinates," is a key strategy to overcome these limitations and fine-tune their reactivity for subsequent transformations.

One of the primary design principles involves the in situ generation and trapping of the sulfinate. Instead of isolating the often difficult-to-handle lithium sulfinate salt, it can be converted into a more stable intermediate that can be purified and then later unmasked to reveal the reactive sulfinate moiety when needed. A prominent example of this approach is the formation of aryl hydroxymethyl sulfones. nih.gov These compounds can be synthesized, for instance, through a palladium-catalyzed coupling of an aryl sulfonium salt with a source of SO₂²⁻ like Rongalite. nih.gov The resulting hydroxymethyl sulfone is a stable, crystalline solid that, in the presence of a base, readily eliminates formaldehyde to generate the aryl sulfinate in situ for immediate use in further reactions. nih.gov

Another effective masking strategy is the formation of β-ester sulfones. These can be prepared via copper-catalyzed reactions of aryl halides with reagents like sodium 1-methyl 3-sulfinopropanoate (SMOPS). nih.gov The resulting sulfones are stable and can be easily handled and purified. The sulfinate can then be regenerated by treatment with a base, such as sodium methoxide, which induces an elimination reaction to release the desired aryl sulfinate for subsequent functionalization. nih.gov

The electronic properties of the aryl ring also play a crucial role in the reactivity of the sulfinate. The presence of two electron-withdrawing fluorine atoms in the 2 and 3 positions of the benzene ring in this compound is expected to decrease the nucleophilicity of the sulfur atom compared to non-fluorinated analogs. This modulation of electronic character can influence the rate and outcome of its reactions. Derivatization allows for the introduction of other functional groups onto the aromatic ring, which can further tune this electronic landscape and, consequently, the reactivity of the sulfinate.

The stability of the derivatized analogs is a key consideration. By converting the ionic sulfinate salt into a neutral, covalently bonded molecule like a sulfone, its stability towards moisture and air is significantly increased, simplifying storage and handling. This principle of converting a reactive intermediate into a more stable, "bench-top" reagent is fundamental to its practical application in multi-step syntheses.

Synthetic Utility of Derivatized Analogs

The synthetic utility of derivatized analogs of this compound is vast, providing access to a wide array of valuable sulfur-containing molecules, particularly sulfones and sulfonamides, which are prevalent motifs in pharmaceuticals and agrochemicals. nih.govacs.org The ability to unmask the sulfinate in situ allows for one-pot, two-step procedures, which are highly efficient from a synthetic standpoint. acs.org

The derivatized sulfinates serve as excellent precursors for various transformations. For instance, once the 2,3-difluorobenzene sulfinate is generated from its masked form, it can undergo oxidative amination in the presence of an amine and an oxidant like N-chlorosuccinimide (NCS) to furnish the corresponding sulfonamides. nih.govacs.org This method is highly versatile and allows for the introduction of a diverse range of amino groups.

Furthermore, the sulfinate can react with a variety of electrophiles to form sulfones. The reaction with alkylating agents, such as alkyl halides or epoxides, yields alkyl aryl sulfones. nih.gov Similarly, trapping the sulfinate with heteroaryl electrophiles can produce aryl-heteroaryl sulfones. nih.gov This versatility makes derivatized sulfinates powerful tools for late-stage functionalization in the synthesis of complex molecules.

Another significant application is the synthesis of sulfonyl fluorides, which can be achieved by reacting the in situ-generated sulfinate with an electrophilic fluorinating reagent like N-fluorobenzenesulfonimide (NFSI). nih.gov Sulfonyl fluorides are important functional groups in medicinal chemistry and chemical biology.

The table below summarizes some of the key synthetic transformations of derivatized aryl sulfinates, which are applicable to this compound.

| Derivative Class | Reagents for Formation from Sulfinate | Key Features and Advantages | Reference |

|---|---|---|---|

| Sulfonamides | Amine (e.g., morpholine), N-chlorosuccinimide (NCS) | Direct formation of a crucial functional group in pharmaceuticals. | nih.govacs.org |

| Alkyl Aryl Sulfones | Alkyl halides (e.g., methyl iodide), Epoxides | Formation of C-S bonds with various alkyl groups. | nih.gov |

| Aryl-Heteroaryl Sulfones | Heteroaryl electrophiles | Access to complex sulfone structures for medicinal chemistry. | nih.gov |

| Sulfonyl Fluorides | N-fluorobenzenesulfonimide (NFSI) | Synthesis of important motifs for chemical biology and drug discovery. | nih.gov |

| Trifluoromethyl Thiosulfonates | Trifluoromethanesulfinate | Generation of electrophilic thiolating reagents. | rsc.org |

Beyond their use as nucleophiles, fluorinated sulfinates can also serve as precursors to radicals. For example, gem-difluorinated sulfinates can decompose to generate alkyl radicals, which can participate in various C-C bond-forming reactions, such as the stereocontrolled functionalization of enals. nih.govresearchgate.net This radical-generating capability opens up alternative avenues for the synthetic utility of derivatized fluorinated sulfinates.

Advanced Applications in Materials Science and Emerging Research Avenues

Integration in Advanced Materials Science and Engineering

The distinct chemical characteristics of Lithium 2,3-difluorobenzene sulfinate make it a valuable building block in the synthesis and formulation of advanced materials. The presence of fluorine atoms enhances electrochemical stability, while the sulfinate functional group serves as a versatile anchor for polymerization or as a precursor to other functional moieties.

The performance of energy storage devices, particularly lithium-ion and lithium-sulfur batteries, is critically dependent on the composition of the electrolyte. Fluorinated compounds are recognized as key components for improving battery performance and safety. daikinchemicals.com The inclusion of fluorinated benzene (B151609) derivatives, structurally related to this compound, has demonstrated significant advantages.

For instance, using 1,3-difluorobenzene (B1663923) as a diluent in electrolytes for lithium metal batteries has been shown to enhance performance at low temperatures. cip.com.cn This modified electrolyte exhibits an ionic conductivity of 1.252 mS/cm at -20 °C and a broad electrochemical window of 5.2 V. cip.com.cn The presence of the fluorinated component helps to form a stable solid-electrolyte interphase (SEI) on the electrode surface, reducing the formation of undesirable byproducts like Li₂CO₃ and protecting the cathode. cip.com.cn Similarly, a locally concentrated ionic liquid electrolyte designed with 1,2-difluorobenzene (B135520) (dFBn) as a diluent has enabled highly stable cycling of Li/NMC811 cells for 500 cycles with a capacity retention of 93%. researchgate.net

The sulfinate group in this compound could offer additional benefits, potentially participating in the formation of a more robust and ionically conductive SEI layer. Research into high-donor electrolytes for Li-S batteries has shown that specific solvent choices can activate new reaction routes, enabling more efficient sulfur utilization. nih.gov While direct studies on this compound as a primary electrolyte salt are nascent, its potential as a functional additive is a promising area of investigation. Fluorinated additives are crucial for achieving high voltage and safety in next-generation batteries. solvay.com

| Electrolyte Additive/System | Key Finding | Device Type | Performance Improvement |

|---|---|---|---|

| 1,3-Difluorobenzene Diluent | Enhances low-temperature performance. | Li/NCM 622 | 92.8% capacity retention after 200 cycles at -20 °C. cip.com.cn |

| 1,2-Difluorobenzene (dFBn) Diluent in LCILE | Enables stable cycling with Ni-rich cathodes. | Li/NMC811 | 93% capacity retention after 500 cycles. researchgate.net |

| 1,3-dimethyl-2-imidazolidinone (DMI) | High solubility of polysulfides. | Li-S Battery | Achieved specific capacity of 1595 mAh g⁻¹. nih.gov |

| Lithium Bis(fluorosulfonyl)imide (LiFSI) in DOL/DME | Facilitates fast desolvation kinetics. | Li||NCM523 | Retained 66% capacity at -40 °C. rsc.org |

Proton-exchange membranes (PEMs) are a critical component of fuel cells and other electrochemical devices. The development of high-performance PEMs often relies on sulfonated aromatic polymers. The synthesis of these polymers through the polymerization of pre-sulfonated monomers allows for precise control over the degree and positioning of sulfonic acid groups, which is crucial for optimizing proton conductivity and mechanical properties. rsc.org

This compound serves as a potential precursor for such monomers. The sulfinate group can be readily oxidized to a sulfonic acid group, the functional moiety responsible for proton transport. The difluoro-substituted benzene ring provides sites for nucleophilic aromatic substitution (SNAr) polymerization, a common method for creating poly(arylene ether) backbones. nih.gov Research has demonstrated that organolithium chemistry provides a versatile pathway to new functional monomers where fluorine atoms are activated for these substitution reactions. nih.gov For example, the lithium salt of 2,6-difluoro-2'-sulfobenzophenone has been synthesized and successfully polymerized to produce high-molecular-weight aromatic polymers for PEMs. nih.gov

The incorporation of such monomers can lead to PEMs with enhanced properties. For instance, hybrid membranes composed of sulfonated poly(ether ether ketone) (SPEEK) and zwitterion-decorated graphene oxide have shown ultra-high ion selectivity, which is critical for applications like vanadium redox flow batteries. rsc.org The design of polymers from monomers like this compound could lead to materials with tailored ion-exchange capacities, improved thermal and chemical stability, and optimized morphology for efficient proton transport. 20.210.105nih.gov

| Polymer/Membrane System | Monomer/Precursor Type | Key Property | Reported Performance Metric |

|---|---|---|---|

| Sulfonated Poly(arylene ether sulfone) | Sulfonated Dihalo-monomers | Controlled Sulfonation | Precise control of ion-exchange capacity. rsc.org |

| Aromatic Ionomers | 2,6-Difluoro-2'-sulfobenzophenone | High Molecular Weight | Demonstrated efficacy for fuel cell PEMs. nih.gov |

| SPEEK/ZC-GO Hybrid Membrane | Sulfonated PEEK | Ion Selectivity | 6.5-fold higher than Nafion 117. rsc.org |

| SPEEK/S-NbS₂ Hybrid Membrane | Sulfonated PEEK | Proton Conductivity | Increased to 94.35 mS cm⁻². nih.gov |

Liquid crystal (LC) materials are fundamental to modern display technologies, and their properties are highly dependent on molecular structure. The introduction of fluorine atoms into mesogenic (liquid crystal-forming) molecules is a well-established strategy for tuning properties such as dielectric anisotropy, viscosity, and clearing points. The polarity and rigidity of the 2,3-difluorobenzene core in this compound make it an interesting precursor for designing new liquid crystal molecules.

The sulfinate group can be functionalized to attach various mesogenic units or terminal alkyl chains, which are essential for inducing liquid crystalline phases. nih.gov The design of such molecules is crucial for achieving desired material properties for specific applications. nih.gov For example, highly ordered smectic E (SmE) liquid crystalline materials have been developed for organic field-effect transistors (OFETs), providing uniform, molecularly flat thin films with high thermal durability and charge mobility exceeding 10 cm² V⁻¹ s⁻¹. nih.govresearchgate.net

Furthermore, fluorinated mesogens are being explored for applications beyond displays, such as in quasi-solid-state electrolytes for safer lithium-ion batteries. rsc.org Computational studies have shown that fluorinating the mesogen lowers the highest occupied molecular orbital (HOMO) level, which improves the material's oxidation resistance and makes it more stable at higher voltages. rsc.org Lithium half-cells using these fluorinated liquid-crystalline electrolytes have demonstrated higher discharge capacity and coulombic efficiency. rsc.org Therefore, derivatives of this compound could serve as precursors for a new class of functional liquid crystals for both advanced displays and energy storage applications.

Catalysis and Ligand Design Featuring Sulfinate-Derived Scaffolds